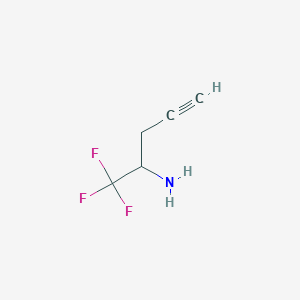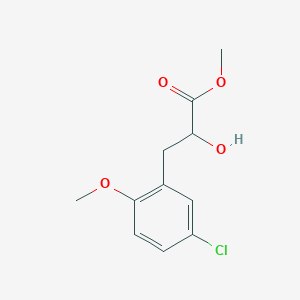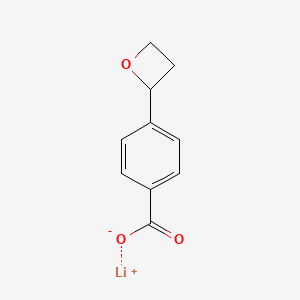
2-(Pyrimidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidin-4-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with propanoic acid derivatives. One common method is the condensation of pyrimidine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the alkylation of pyrimidine with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid or pyrimidine-4-ketone.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
2-(Pyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coordination complexes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Pyrimidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
3-(Pyrimidin-5-yl)propanoic acid: Similar structure with the pyrimidine ring attached at a different position.
2-(Thieno[2,3-d]pyrimidin-4-yl)propanoic acid: Contains a thieno-pyrimidine ring system.
2-(Biphenyl-4-yl)propanoic acid: Features a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-3-8-4-9-6/h2-5H,1H3,(H,10,11) |
InChIキー |
HPKUAJLOFBADQG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)

![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)

